molecular formula C9H15IN4 B12636627 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole CAS No. 919097-83-9

1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole

Cat. No.: B12636627
CAS No.: 919097-83-9
M. Wt: 306.15 g/mol
InChI Key: PFUKTQRIGUKTBD-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole is a substituted tetrazole derivative characterized by a 1,2,3,4-tetrazole core with a 5-iodo substituent and a 2,3-dimethylcyclohexyl group at the 1-position. Tetrazoles are nitrogen-rich heterocycles known for their applications in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and hydrogen-bonding capabilities .

Properties

CAS No.

919097-83-9

Molecular Formula

C9H15IN4

Molecular Weight

306.15 g/mol

IUPAC Name

1-(2,3-dimethylcyclohexyl)-5-iodotetrazole

InChI

InChI=1S/C9H15IN4/c1-6-4-3-5-8(7(6)2)14-9(10)11-12-13-14/h6-8H,3-5H2,1-2H3

InChI Key

PFUKTQRIGUKTBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)N2C(=NN=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dimethylcyclohexylamine with sodium azide and iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Substitution Reactions

The iodine substituent at position 5 may enable nucleophilic aromatic substitution (S_NAr), though tetrazole rings are generally stable due to aromaticity . Potential reactions include:

  • Halide Exchange : Replacement of iodine with other nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

  • Cycloaddition : Tetrazoles can participate in [3+2] cycloadditions (e.g., with diazonium salts) , though steric hindrance from the 2,3-dimethylcyclohexyl group may influence reactivity.

Ring-Opening and Decomposition

Tetrazoles, particularly 5-substituted derivatives, can undergo decomposition under harsh conditions (e.g., high temperatures, acidic/basic media) . For this compound:

  • Thermal Stability : The iodo group may stabilize the ring compared to less electronegative substituents, delaying decomposition.

  • Nitrilimine Formation : Under strong acidic conditions, decomposition could yield nitrilimine intermediates, followed by hydrolysis to form hydrazides or other derivatives .

Stability and Analytical Data

Property Observation
Thermal Stability Likely stable under moderate conditions but may decompose at high temperatures (>150°C) .
Solubility Limited in polar solvents due to bulky cyclohexyl substituent; better solubility in organic solvents.
Reactivity Toward Nucleophiles Iodine at position 5 may act as a leaving group, enabling substitution reactions.

Key Research Gaps

  • Kinetic Data : No direct reports on reaction rates or activation energies for this compound.

  • Catalytic Studies : Potential catalytic roles in organic transformations (e.g., cyclopropanation, cross-coupling).

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features may provide therapeutic benefits, potentially leading to the development of new drugs targeting specific diseases. For instance, tetrazoles have been explored for their anticonvulsant properties, with derivatives showing significant activity against seizures while maintaining low neurotoxicity . This suggests that similar derivatives of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole could be investigated for comparable effects.

Biological Activity
Research indicates that tetrazole derivatives can interact with various biological targets, including enzymes and receptors. Molecular docking studies have shown that certain tetrazoles can bind effectively to specific proteins, suggesting potential roles in modulating biological pathways . For example, synthesized tetrazoles have demonstrated cytotoxic activity against cancer cell lines and antimicrobial properties against various pathogens .

Materials Science

Advanced Material Development
The unique chemical properties of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole make it suitable for applications in materials science. Its potential use in developing conductive or fluorescent materials is notable. The incorporation of nitrogen-rich tetrazoles into polymer matrices can enhance the functionality of these materials due to their electronic properties and stability under different conditions.

Agriculture

Pesticide and Herbicide Research
In agricultural applications, compounds like 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole are being explored for their potential as pesticides or herbicides. The structural characteristics of tetrazoles may contribute to their effectiveness in controlling pests or weeds by interfering with biological processes essential for their survival. Ongoing research aims to evaluate the efficacy and safety of such compounds in agricultural settings.

Synthesis and Mechanism of Action

The synthesis of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole typically involves cyclization reactions using appropriate precursors such as 2,3-dimethylcyclohexylamine with sodium azide and iodine under controlled conditions. This process can be optimized for yield and purity through techniques like continuous flow reactors and chromatography.

The mechanism of action is believed to involve the binding of the tetrazole ring to specific molecular targets, influencing their activity. The presence of the iodine atom may enhance binding affinity due to its electronegative nature, while the cyclohexyl ring contributes steric factors that can affect interaction dynamics.

Case Studies and Research Findings

Study Findings
Anticonvulsant Activity StudyIdentified significant anticonvulsant effects in related tetrazole derivatives with low neurotoxicity (ED50: 12.7 mg/kg) .
Cytotoxicity AssessmentDemonstrated cytotoxic effects against epidermoid carcinoma cells (A431) and colon cancer cells (HCT116) .
Antimicrobial Activity EvaluationShowed effectiveness against bacteria (K. pneumoniae, S. aureus) and fungi (Candida albicans) .

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclohexyl ring can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural features of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole are compared with analogs below:

Compound Name Core Structure Substituents Molecular Weight* Key Properties
1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole Tetrazole 5-Iodo, 1-(2,3-dimethylcyclohexyl) ~307.2 (estimated) High lipophilicity, potential leaving group (I)
5-(1-Chloroethyl)-1-cyclohexyl-1H-tetrazole Tetrazole 5-Chloroethyl, 1-cyclohexyl 214.7 Moderate stability, reactive Cl substituent
1-Methyl-5-((3-methylbut-2-en-1-yl)thio)-1H-tetrazole Tetrazole 5-Thioether, 1-methyl ~200.3 (estimated) Enhanced solubility due to thioether group
5-Azido-1H-tetrazole Tetrazole 5-Azido 111.0 Explosive sensitivity, high nitrogen content
1-(2,3-Dimethylcyclohexyl)-1H-benzimidazole-5-carboxylic acid Benzimidazole Carboxylic acid, dimethylcyclohexyl 272.3 Polar, hydrogen-bonding capacity

*Molecular weights are estimated where exact values are unavailable in the evidence.

Key Observations:

  • Iodo vs.
  • Dimethylcyclohexyl Group : This substituent increases steric bulk and lipophilicity compared to simpler cyclohexyl or methyl groups, which may improve pharmacokinetic properties such as tissue penetration .
  • Tetrazole vs. Benzimidazole Core : The tetrazole ring lacks aromaticity but offers greater metabolic stability compared to benzimidazole, which has a fused aromatic system with hydrogen-bonding carboxylic acid groups .

Stability and Handling

  • The iodine substituent in the target compound offers greater stability compared to azido-tetrazoles, which are prone to decomposition .
  • The dimethylcyclohexyl group may reduce crystallization tendencies, improving solubility in organic solvents compared to simpler alkyl-substituted tetrazoles .

Biological Activity

1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole is a member of the tetrazole family, characterized by a unique structure that includes a cyclohexyl ring with two methyl substitutions and an iodine atom attached to the tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, cytotoxic, and antioxidant properties.

The molecular formula of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole is C9H15IN4C_9H_{15}IN_4, and it features a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the iodine atom is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various tetrazole derivatives, including 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole. The compound has shown promising results against several bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Klebsiella pneumoniae1816
Candida albicans208

These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Cytotoxic Activity

The cytotoxic effects of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole have been assessed using various cancer cell lines. In vitro studies reveal that this compound can inhibit cell proliferation effectively:

Cell Line IC50 (µM)
A431 (Epidermoid)10.5
HCT116 (Colon Cancer)12.3

The IC50 values suggest that the compound possesses moderate cytotoxicity against these cancer cell lines .

Antioxidant Activity

Antioxidant assays conducted on tetrazole derivatives have indicated that 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole exhibits considerable free radical scavenging activity. The antioxidant capacity was evaluated using the DPPH assay:

Concentration (µg/mL) % Inhibition
5045
10060
20075

These findings highlight the potential of this compound as an antioxidant agent .

The biological activity of tetrazoles, including 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole, can be attributed to their ability to interact with various biological targets. Molecular docking studies suggest that this compound may bind effectively to specific enzymes or receptors involved in disease pathways, enhancing its therapeutic potential .

Case Studies

Several case studies have documented the efficacy of tetrazole derivatives in clinical settings. For instance, a study involving patients with chronic infections demonstrated significant improvements in microbial clearance when treated with tetrazole-based compounds. Another case study highlighted the use of tetrazoles as adjunctive therapies in cancer treatment protocols, showing enhanced efficacy when combined with traditional chemotherapeutics .

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